

# The Role of 1,1-Diphenylacetone in Polymeric Materials: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1,1-Diphenylacetone

Cat. No.: B1664572

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive overview of the role of **1,1-diphenylacetone** in the synthesis of polymeric materials. While not as ubiquitously documented as other ketones in polymer science, the unique structure of **1,1-diphenylacetone**—featuring a central carbonyl group flanked by a benzhydryl moiety—presents intriguing possibilities for its application. This document explores its potential as a photoinitiator for free-radical polymerization, a foundational building block for the synthesis of functional monomers, and an additive for enhancing the thermomechanical properties of polymers. Detailed theoretical frameworks, hypothesized reaction mechanisms, and generalized experimental protocols are provided to guide researchers in exploring its utility in materials science.

## Introduction: Understanding 1,1-Diphenylacetone

**1,1-Diphenylacetone**, also known as 1,1-diphenyl-2-propanone, is a crystalline solid organic compound belonging to the aromatic ketone family.<sup>[1][2]</sup> Its core structure consists of a carbonyl group attached to a methyl group and a carbon bearing two phenyl rings.<sup>[1]</sup> This arrangement provides a combination of photochemical reactivity at the carbonyl center and steric bulk from the diphenyl groups.

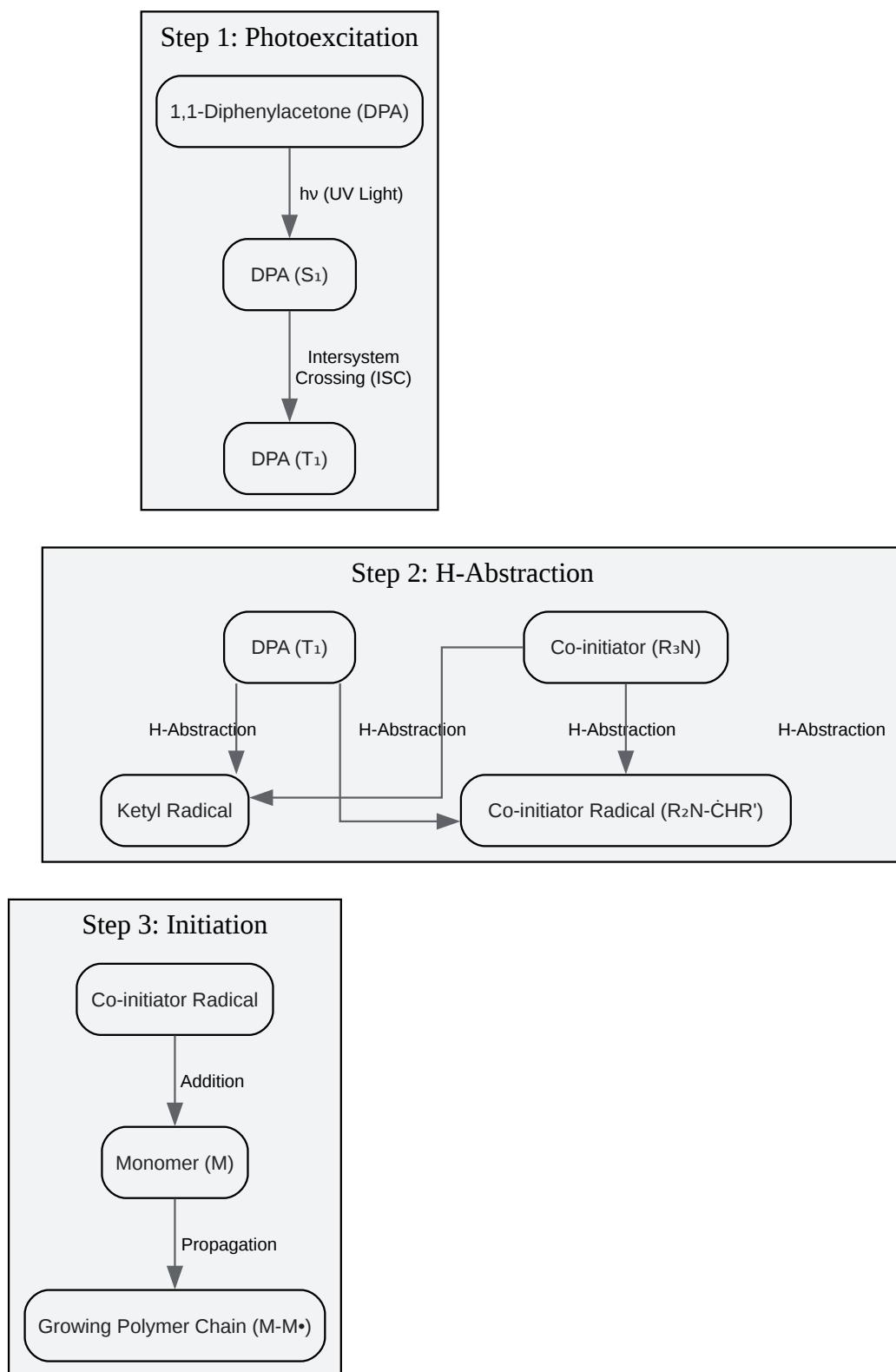
While its primary applications are noted in organic synthesis as an intermediate for fine chemicals and pharmaceuticals, it has also been cited for its use in synthesizing polymers through free-radical polymerization and for enhancing material properties such as thermal

stability.<sup>[2][3][4]</sup> This guide will delve into the scientific principles underpinning these potential applications.

Table 1: Physicochemical Properties of **1,1-Diphenylacetone**

| Property          | Value                                                                                | Reference(s) |
|-------------------|--------------------------------------------------------------------------------------|--------------|
| CAS Number        | 781-35-1                                                                             | [5][6]       |
| Molecular Formula | C <sub>15</sub> H <sub>14</sub> O                                                    | [4][5]       |
| Molecular Weight  | 210.27 g/mol                                                                         | [4][6]       |
| Appearance        | White to off-white crystalline solid/powder                                          | [2][5]       |
| Melting Point     | 59-63 °C                                                                             | [6]          |
| Solubility        | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [2]          |

## Application as a Photosensitizer in Radical Polymerization


The carbonyl group in **1,1-diphenylacetone** suggests its potential to function as a photoinitiator, most likely through a bimolecular mechanism (Type II). Upon absorption of UV radiation, the ketone can be promoted to an excited triplet state. In this state, it can abstract a hydrogen atom from a suitable donor (a co-initiator), generating free radicals that initiate the polymerization of monomers like acrylates and methacrylates.<sup>[7]</sup>

## Hypothesized Mechanism of Action

The mechanism is analogous to that of benzophenone, a classic Type II photoinitiator.<sup>[7]</sup>

- Photoexcitation: **1,1-Diphenylacetone** (DPA) absorbs UV light and is excited from its ground state (S<sub>0</sub>) to an excited singlet state (S<sub>1</sub>), which then undergoes intersystem crossing (ISC) to a more stable triplet state (T<sub>1</sub>).

- Hydrogen Abstraction: The excited triplet DPA\* abstracts a hydrogen atom from a co-initiator, typically a tertiary amine or an alcohol, forming a ketyl radical and a co-initiator radical.
- Initiation: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of a vinyl monomer (M).



[Click to download full resolution via product page](#)

Caption: Hypothesized Type II photoinitiation using **1,1-diphenylacetone**.

# Protocol: UV Curing of an Acrylate Formulation (General Protocol)

This protocol is a generalized template for evaluating a potential Type II photoinitiator system. Researchers must conduct preliminary studies to determine optimal concentrations and light intensity.

## Materials:

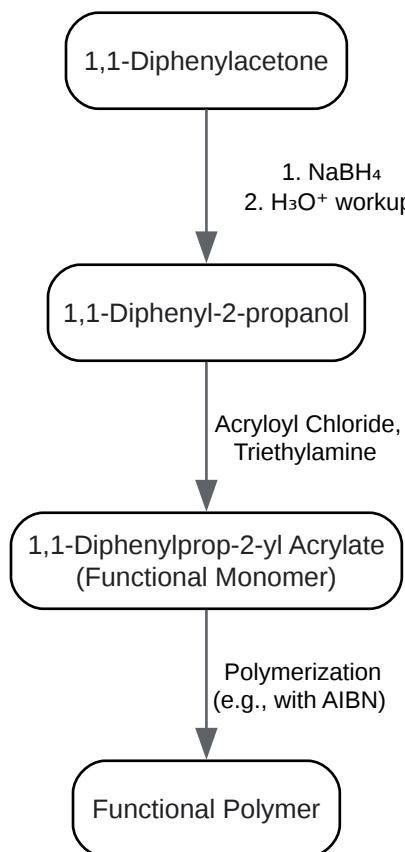
- **1,1-Diphenylacetone** (Photoinitiator)
- Ethyl 4-(dimethylamino)benzoate (EDAB) (Co-initiator)
- Trimethylolpropane triacrylate (TMPTA) (Monomer/Crosslinker)
- UV curing system (e.g., medium-pressure mercury lamp, 365 nm)
- Glass slides or molds

## Procedure:

- Formulation Preparation: In an amber vial to protect from ambient light, prepare the photocurable resin. For a 10 g formulation, combine:
  - 9.6 g of TMPTA (96% w/w)
  - 0.2 g of **1,1-diphenylacetone** (2% w/w)
  - 0.2 g of EDAB (2% w/w)
- Mixing: Gently warm the mixture to approximately 40°C and stir until all components are fully dissolved and the solution is homogeneous.
- Sample Application: Apply a thin film (e.g., 100 µm) of the resin onto a glass slide using a drawdown bar or place the resin into a small silicone mold.
- UV Curing: Place the sample under the UV lamp. Expose the sample to a controlled dose of UV radiation (e.g., 1000 mJ/cm<sup>2</sup>). The distance from the lamp and the exposure time should

be kept constant for comparative studies.

- Curing Assessment:
  - Tack-free test: Immediately after exposure, gently touch the surface with a cotton swab. A tack-free surface indicates a high degree of surface cure.
  - Solvent resistance: After 24 hours, perform a solvent rub test (e.g., with methyl ethyl ketone) to assess the degree of through-cure. The number of rubs until the coating is removed is recorded.
- Characterization: The cured polymer can be further analyzed using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to determine the degree of conversion of the acrylate double bonds.


## Application as a Precursor for Functional Monomers

The chemical structure of **1,1-diphenylacetone** offers sites for chemical modification to synthesize novel functional monomers. By introducing a polymerizable group, such as a vinyl or acrylate moiety, the bulky and aromatic diphenylacetone structure can be incorporated directly into a polymer backbone.

## Hypothesized Synthetic Pathway: Synthesis of an Acrylate Monomer

A plausible route involves a two-step process: reduction of the ketone to a secondary alcohol, followed by esterification with acryloyl chloride.

- Reduction: The carbonyl group of **1,1-diphenylacetone** is reduced to a hydroxyl group using a reducing agent like sodium borohydride ( $\text{NaBH}_4$ ), forming 1,1-diphenyl-2-propanol.
- Esterification: The resulting alcohol is then reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the target monomer, 1,1-diphenylprop-2-yl acrylate.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,1-Diphenylacetone - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,1-Diphenylacetone | 781-35-1 | FD45824 | Biosynth [biosynth.com]
- 5. 1,1-Diphenylacetone | C15H14O | CID 69907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1-Diphenylacetone 98 781-35-1 [sigmaaldrich.com]

- 7. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- To cite this document: BenchChem. [The Role of 1,1-Diphenylacetone in Polymeric Materials: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664572#role-of-1-1-diphenylacetone-in-the-synthesis-of-polymeric-materials>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)